molecular formula C17H20N2O4S B5617183 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No. B5617183
M. Wt: 348.4 g/mol
InChI Key: NUOOMOFYRBAOAP-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as MPEP, is a compound that has gained significant attention in the field of neuroscience research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

MPEP acts as a selective antagonist of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium ions from intracellular stores. MPEP binds to the allosteric site of this compound and prevents its activation, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, and to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and GABA. MPEP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Physiologically, MPEP has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and to reduce the severity of motor symptoms in Parkinson's disease models.

Advantages and Limitations for Lab Experiments

MPEP has several advantages as a research tool. It is highly selective for N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide and does not affect other glutamate receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, MPEP has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can limit its use in certain experimental paradigms.

Future Directions

There are several future directions for MPEP research. One area of interest is the potential therapeutic effects of MPEP in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to optimize the dosing and administration of MPEP. Another area of interest is the development of novel N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide antagonists with improved pharmacokinetic properties and selectivity. Finally, MPEP can be used as a research tool to study the role of this compound in various physiological and pathological processes in the central nervous system.

Synthesis Methods

MPEP can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methoxybenzene sulfonamide, which undergoes a series of reactions to form the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.

Scientific Research Applications

MPEP has been widely used in neuroscience research to study the role of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, fragile X syndrome, and addiction. MPEP has also been used to investigate the role of this compound in learning and memory, anxiety, depression, and pain perception.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15-7-9-16(10-8-15)24(21,22)19(13-17(18)20)12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOOMOFYRBAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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